molecular formula C6H5F2N B1429849 2,3-Difluoro-6-methylpyridine CAS No. 1227579-04-5

2,3-Difluoro-6-methylpyridine

Cat. No.: B1429849
CAS No.: 1227579-04-5
M. Wt: 129.11 g/mol
InChI Key: HGBWAUANMSZOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-methylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2nd and 3rd positions and a methyl group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylpyridine typically involves the fluorination of 6-methylpyridine derivatives. One common method includes the reaction of 2-amino-6-methylpyridine with fluorinating agents to introduce the fluorine atoms at the desired positions. The reaction conditions often involve the use of strong bases and fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced fluorination techniques helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .

Scientific Research Applications

2,3-Difluoro-6-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylpyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its fluorine atoms and pyridine ring. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved biological activity .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-6-methylpyridine is unique due to the specific positioning of its fluorine atoms and methyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2,3-difluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBWAUANMSZOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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